Plerixafor
説明
Plerixafor is a hematopoietic stem cell mobilizer. It works by causing certain blood cells to move from the bone marrow to the blood so that they can be removed for transplant . It is used in people with non-Hodgkin’s lymphoma or multiple myeloma .
Synthesis Analysis
Plerixafor was synthesized from bis (3-aminopropyl)ethylene diamine by sulfonylation with p-toluenesulfonyl chloride, cyclization with ethylene bis (p-toluenesulphonate), deprotection with 90% concentrated sulfuric acid to give 1,4,8,11-tetraazacycloteradecane, which was subjected to protection followed by condensation with α, α’-dibromo-p-xylene and then deprotection with an overall yield of about 19% .Molecular Structure Analysis
Plerixafor is a small organic molecule consisting of two cyclam rings connected by a 1.4-phenylenebis (methylene) linker . The molecular weight is 502.8 g/mol .Chemical Reactions Analysis
Plerixafor has shown chemical stability under regular storage temperatures and extreme conditions, in terms of concentration (μmol/L), over a study period of 4 weeks .Physical And Chemical Properties Analysis
The molecular formula of Plerixafor is C28H54N8 and its molecular weight is 502.8 g/mol .科学的研究の応用
Oncology
Plerixafor is used in the field of oncology, particularly in the treatment of certain types of cancer .
Application
Plerixafor is a novel mobilization agent that is absorbed quickly after subcutaneous injection and provides a sustained increase in circulating CD34+ cells for 10–18 hours . It is used in combination with granulocyte colony-stimulating factor (G-CSF) to mobilize stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin’s lymphoma (NHL) or multiple myeloma (MM) .
Method of Application
Plerixafor is administered subcutaneously at a recommended dose of 0.24 mg/kg . It is used in combination with G-CSF for stem cell mobilization .
Results or Outcomes
The use of Plerixafor has shown to enhance hematopoietic stem-cell mobilization and collection before autologous stem cell transplantation (ASCT) for patients .
Stem Cell Mobilization
Plerixafor plays a significant role in the field of stem cell research, particularly in stem cell mobilization .
Application
Plerixafor is used to mobilize, or move, stem cells from the bone marrow to the bloodstream in some patients with non-Hodgkin’s lymphoma or multiple myeloma .
Method of Application
Plerixafor is used in combination with a granulocyte-colony stimulating factor (G-CSF) before an autologous stem cell transplant .
Results or Outcomes
Plerixafor has been shown to be effective in the majority of patients who otherwise could not be treated adequately due to mobilization failure .
Multiple Myeloma Treatment
Plerixafor is used in the treatment of multiple myeloma .
Application
Plerixafor is used in combination with G-CSF and chemotherapy for the treatment of multiple myeloma .
Method of Application
Plerixafor is administered subcutaneously and is used in combination with G-CSF and chemotherapy for the treatment of multiple myeloma .
Results or Outcomes
The use of Plerixafor has shown to enhance the mobilization of hematopoietic stem cells, thereby improving the outcomes of autologous stem cell transplantation in patients with multiple myeloma .
Radiotherapy
Plerixafor is used in combination with radiotherapy for the treatment of certain types of cancer .
Application
Plerixafor is used in combination with radiotherapy for the treatment of patient-derived cervix cancer xenograft models .
Method of Application
Plerixafor is administered either concurrently with or subsequent to radiotherapy and chemotherapy .
Results or Outcomes
The use of Plerixafor has shown to inhibit myeloid cell recruitment and improve the radioresponse in patient-derived cervix cancer xenograft models .
Hematologic Malignancies
Plerixafor is used in the treatment of hematologic malignancies .
Application
Plerixafor is used in combination with total body irradiation-based myeloablative conditioning for allogeneic hematopoietic stem cell transplantation .
Method of Application
Plerixafor is given subcutaneously 8 hours before total body irradiation and chemotherapeutic agents .
Results or Outcomes
Plerixafor was successfully escalated to the maximum dose (0.72 mg/kg) without dose-limiting toxicities. All patients achieved neutrophil engraftment and 5 were alive in remission at a follow-up after 30–40 months .
Myeloid Cell Recruitment
Plerixafor is used in the inhibition of myeloid cell recruitment .
Application
Plerixafor inhibits the binding of stromal cell-derived factor 1 (SDF-1a / CXCL12) to its receptor on CD11b+ monocytes, inhibiting vasculogenesis and tumor recurrence in preclinical models .
Results or Outcomes
Autologous Stem-Cell Transplantation
Plerixafor is used in the field of oncology, particularly in autologous stem-cell transplantation .
Application
Plerixafor is a novel mobilization agent that is absorbed quickly after subcutaneous injection and provides a sustained increase in circulating CD34+ cells for 10–18 hours . It is used in combination with granulocyte colony-stimulating factor (G-CSF) to mobilize stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with hematologic malignancies .
Results or Outcomes
Mobilization of Myeloma Patients
Plerixafor is used in the mobilization of myeloma patients .
Application
Plerixafor is successfully integrated into both growth factor-only and cyclophosphamide and growth factor mobilization strategies with significantly reducing the mobilization failure rate in myeloma patients .
Method of Application
Plerixafor is used in combination with a granulocyte-colony stimulating factor (G-CSF) before an autologous stem cell transplant .
Results or Outcomes
Plerixafor has been shown to successfully mobilize the majority of patients who previously failed to mobilize with either growth factor alone or in combination with chemotherapy .
Peripheral Blood Stem Cell (PBSC) Mobilization
Plerixafor is used for peripheral blood stem cell (PBSC) mobilization in autologous stem cell transplantation (A-SCT) .
Application
Plerixafor was approved in Japan in 2016 for peripheral blood stem cell (PBSC) mobilization in autologous stem cell transplantation (A-SCT) .
Method of Application
Plerixafor is administered subcutaneously and is used in combination with G-CSF for stem cell mobilization .
Results or Outcomes
The use of Plerixafor has shown to enhance the mobilization of hematopoietic stem cells, thereby improving the outcomes of autologous stem cell transplantation in patients .
特性
IUPAC Name |
1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQPUIGJQJDJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869520 | |
Record name | Plerixafor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Plerixafor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble | |
Record name | Plerixafor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Plerixafor inhibits the CXCR4 chemokine receptors on CD34+ cells and reversibly blocks binding of the ligand, stromal cell-derived factor-1-alpha (SDF-1α). By blocking the interaction between SDF-1α and CXCR4 with plerixafor, mobilization of progenitor cells is triggered. Filgrastim, a granulocyte-colony stimulating factor, is added to enhance CD34+ cell mobilization, thus increasing the yield of stem cells- an important determinant of graft adequacy. | |
Record name | Plerixafor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Plerixafor | |
CAS RN |
110078-46-1 | |
Record name | Plerixafor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110078-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plerixafor [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110078461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plerixafor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Plerixafor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Plerixafor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PLERIXAFOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S915P5499N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Plerixafor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。